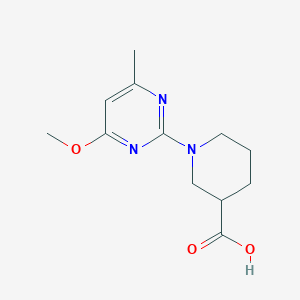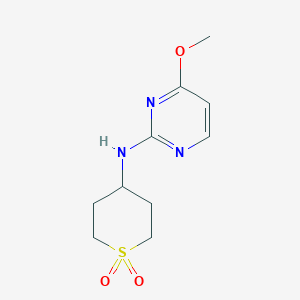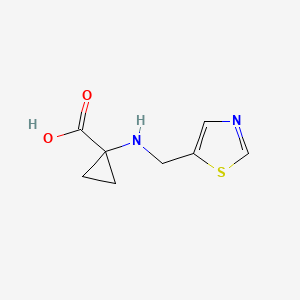![molecular formula C9H14ClN3O B6642283 2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEPM and is commonly used in biochemical research.
Mecanismo De Acción
The mechanism of action of CEPM is not fully understood. However, it is believed to act as a chelating agent, which binds to metal ions and forms stable complexes. These complexes have been shown to exhibit various biological activities, including catalysis and antimicrobial properties.
Biochemical and Physiological Effects
CEPM has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antimicrobial properties against various bacteria and fungi. CEPM has also been shown to exhibit cytotoxicity against various cancer cell lines. Additionally, CEPM has been shown to exhibit antioxidant properties, which can be beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEPM has several advantages as a ligand in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, CEPM has been shown to form stable complexes with various metal ions, making it an ideal ligand in catalysis and other applications. However, CEPM also has some limitations. It can be toxic in high concentrations, and its mechanism of action is not fully understood, which can limit its applications.
Direcciones Futuras
There are several future directions for research on CEPM. One area of research could be to further investigate the mechanism of action of CEPM and its complexes. This could lead to the development of new applications for CEPM in various fields. Additionally, research could focus on the synthesis of new derivatives of CEPM, which could exhibit improved properties and applications. Finally, research could focus on the development of new methods for the synthesis and purification of CEPM, which could make it more readily available for use in various applications.
Conclusion
In conclusion, CEPM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CEPM has shown promising results in various applications, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis method of CEPM involves the reaction of 3-ethyl-1-methyl-4-nitropyrazole with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide. The compound can be purified using various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CEPM has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and other applications. CEPM has also been used as a building block in the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-3-8-7(6-13(2)12-8)5-11-9(14)4-10/h6H,3-5H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQAANDTJQFKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)


![4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)

![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)

![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)